molecular formula C12H10IN3 B13427696 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13427696
M. Wt: 323.13 g/mol
InChI Key: GCHRWRNLIGEKEV-UHFFFAOYSA-N
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Description

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that contains a pyrazole ring substituted with an iodine atom, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with an aromatic aldehyde in the presence of a catalyst . The resulting intermediate can then be iodinated using iodine or an iodine-containing reagent to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine
  • 4-iodo-3-methyl-1-phenyl-1H-pyrazole
  • 2-(5-methyl-1H-pyrazol-1-yl)acetonitrile

Uniqueness

2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of the pyrazole ring with the iodine and phenyl groups provides distinct chemical and physical properties compared to similar compounds .

Properties

Molecular Formula

C12H10IN3

Molecular Weight

323.13 g/mol

IUPAC Name

2-(4-iodo-5-methyl-3-phenylpyrazol-1-yl)acetonitrile

InChI

InChI=1S/C12H10IN3/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,8H2,1H3

InChI Key

GCHRWRNLIGEKEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC#N)C2=CC=CC=C2)I

Origin of Product

United States

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